molecular formula C6H12N4O B2636558 (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol CAS No. 1955524-36-3

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol

Cat. No.: B2636558
CAS No.: 1955524-36-3
M. Wt: 156.189
InChI Key: SUUPRICPWFJSLT-UHFFFAOYSA-N
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Description

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of tert-butyl hydrazine with cyanogen azide, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the compound’s bioactivity is attributed to its ability to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

    2-tert-Butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    1,4-bis(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)buta-1,3-diyne: A more complex structure with two tetrazole rings.

Uniqueness

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a versatile compound for use in different fields of research and industrial applications.

Properties

IUPAC Name

(2-tert-butyltetrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUPRICPWFJSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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